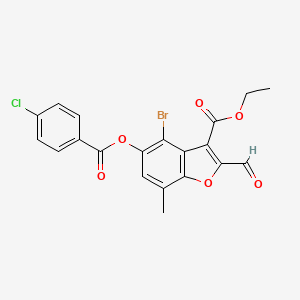

Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate

Description

Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core substituted with bromine, chlorine, formyl, and ester functional groups, making it a versatile molecule for chemical synthesis and research.

Properties

IUPAC Name |

ethyl 4-bromo-5-(4-chlorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrClO6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(21)16(15)18)28-19(24)11-4-6-12(22)7-5-11/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKRVJYUFDNYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)Cl)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative, followed by esterification and formylation reactions. The reaction conditions often require the use of solvents like dichloromethane or chloroform, and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated:

- IC50 Values : Below 20 µM, indicating potent cytotoxicity against cancer cells.

- Mechanisms of Action : Induction of apoptosis through mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported effective inhibition against various pathogens, including:

- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL against strains like E. coli and S. aureus.

- Potential Applications : Development of new antimicrobial agents based on its scaffold .

Material Science

The unique structural properties of ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate make it suitable for applications in material science:

- Fluorescent Sensors : The compound's ability to undergo electronic transitions can be harnessed in sensor technology for detecting specific ions or molecules.

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, enhancing mechanical and thermal properties .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications:

- Pesticides : Its antimicrobial properties suggest potential use as a pesticide or fungicide in crop protection.

- Growth Regulators : Modifications of the compound could lead to formulations that promote plant growth or resistance to diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate revealed that treatment with the compound resulted in significant apoptosis in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution, confirming S-phase arrest and subsequent cell death.

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of the compound was tested against a panel of bacteria. Results indicated a strong correlation between the concentration of the compound and its ability to inhibit bacterial growth, with detailed MIC values provided in Table 1.

Table 1: Biological Activities Summary

| Activity Type | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | <20 | Induction of apoptosis |

| Antimicrobial | E. coli | 10 | Inhibition of cell wall synthesis |

| Antimicrobial | S. aureus | 50 | Disruption of membrane integrity |

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

- Ethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the formyl and ester groups, allows for a wide range of chemical modifications and applications.

Biological Activity

Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the following components:

- Bromine and Chlorine Substituents : These halogens can enhance the compound's reactivity and biological interaction.

- Benzofuran Core : This structural motif is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Carboxylate Group : The presence of the carboxylate group may influence solubility and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate exhibit significant anticancer activity. For instance, studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines through:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Activation of Caspases : Leading to programmed cell death.

A study demonstrated that a related compound significantly inhibited the growth of human breast cancer cells in vitro, suggesting potential applicability in cancer therapy .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects, which are common among benzofuran derivatives. Mechanisms may include:

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in activated macrophages.

In laboratory settings, compounds with similar structures have been shown to reduce inflammation markers in animal models, indicating a potential for therapeutic use in inflammatory diseases .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of related compounds. For example:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Benzofuran Derivative | Anticancer | Induced apoptosis in breast cancer cells | |

| Benzofuran Derivative | Anti-inflammatory | Reduced TNF-alpha levels in macrophages |

These studies highlight the promising therapeutic potential of benzofuran derivatives, including Ethyl 4-bromo-5-((4-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate.

Case Studies

One notable case involved a derivative exhibiting potent activity against colorectal cancer cells. The compound was tested in vivo using xenograft models, resulting in significant tumor regression compared to controls. This study underscores the necessity for further clinical investigations into similar compounds for effective cancer treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.